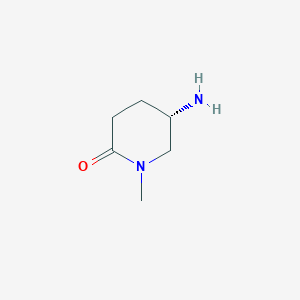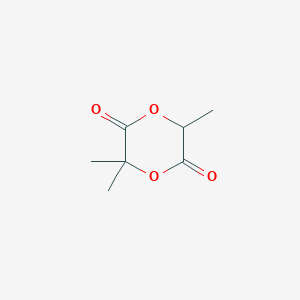![molecular formula C13H16N2O2 B8571059 1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B8571059.png)
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine
概要
説明
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a nitrobenzyl group attached to the tetrahydropyridine ring
準備方法
The synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl chloride and 1-methyl-1,2,3,6-tetrahydropyridine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 4-nitrobenzyl chloride is reacted with 1-methyl-1,2,3,6-tetrahydropyridine in the presence of the base. The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
化学反応の分析
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
科学的研究の応用
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine can be compared with other similar compounds, such as:
1-Methyl-4-(4-nitrobenzyl)piperazine: This compound has a similar structure but contains a piperazine ring instead of a tetrahydropyridine ring.
4-Nitrobenzyl derivatives: Various derivatives of 4-nitrobenzyl are studied for their chemical and biological properties.
Tetrahydropyridine derivatives: Compounds with the tetrahydropyridine ring are explored for their potential pharmacological activities.
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H16N2O2/c1-14-8-6-12(7-9-14)10-11-2-4-13(5-3-11)15(16)17/h2-6H,7-10H2,1H3 |
InChIキー |
BUFCNFXRGDNPBC-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B8570978.png)




![2-[4-(4-Chlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B8571008.png)






![(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-ylmethanol](/img/structure/B8571048.png)

